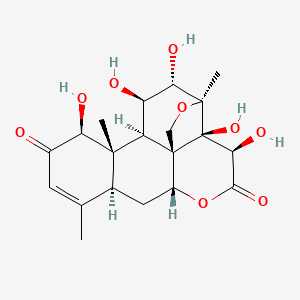

Yadanziolide C

Beschreibung

Eigenschaften

IUPAC Name |

2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944105 |

Source

|

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-66-1 |

Source

|

| Record name | Bruceine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Investigation of the Yadanziolide C Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide C, a complex quassinoid isolated from Brucea javanica, has garnered interest for its potential biological activities. However, its biosynthetic pathway remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of quassinoid biosynthesis, focusing on the established early steps that are shared with limonoids. A speculative pathway from the key intermediate, melianol (B1676181), to Yadanziolide C is proposed based on known enzymatic reactions in triterpenoid (B12794562) metabolism. This guide also includes representative quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic pathways and experimental workflows to serve as a resource for researchers investigating the biosynthesis of Yadanziolide C and other complex natural products.

Introduction to Yadanziolide C and Quassinoids

Yadanziolide C is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenoid derivatives found predominantly in plants of the Simaroubaceae family. Quassinoids are known for their bitter taste and a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The intricate architecture of these molecules, including Yadanziolide C, makes their chemical synthesis challenging and underscores the importance of understanding their natural biosynthetic routes for potential biotechnological production.

The biosynthesis of quassinoids is thought to originate from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids. Recent studies have revealed that the initial steps of quassinoid biosynthesis are conserved and identical to the early stages of limonoid biosynthesis, another class of modified triterpenoids. This shared pathway proceeds through the key intermediate, melianol.[1][2][3][4]

The Established Early Biosynthetic Pathway to Melianol

The formation of melianol from 2,3-oxidosqualene is a three-step enzymatic cascade involving an oxidosqualene cyclase (OSC) and two cytochrome P450 monooxygenases (CYPs).[3]

Step 1: Cyclization of 2,3-Oxidosqualene

The pathway is initiated by an oxidosqualene cyclase , which catalyzes the cyclization of the linear substrate 2,3-oxidosqualene into a tetracyclic triterpene scaffold. In the context of quassinoid biosynthesis, this enzyme is a tirucalladienol synthase.

Step 2 & 3: Oxidative Modifications by Cytochrome P450s

Following the initial cyclization, two sequential oxidation reactions are catalyzed by cytochrome P450 monooxygenases . These enzymes are responsible for the hydroxylation and further oxidation of the triterpene backbone, leading to the formation of melianol. The involvement of CYPs is a common theme in the diversification of triterpenoid structures.

Hypothetical Biosynthetic Pathway from Melianol to Yadanziolide C

The precise enzymatic steps leading from melianol to Yadanziolide C have not been experimentally determined. Based on the chemical structure of Yadanziolide C, a series of plausible enzymatic reactions can be proposed. These reactions are characteristic of late-stage modifications in triterpenoid biosynthesis and are often catalyzed by cytochrome P450s, dehydrogenases, and acyltransferases.

The proposed transformations from melianol to Yadanziolide C likely involve:

-

Multiple hydroxylations: Introduction of several hydroxyl groups at specific positions on the quassinoid core, likely catalyzed by various CYPs.

-

Oxidations and rearrangements: Further oxidation of hydroxyl groups to ketones and potential rearrangements of the carbon skeleton.

-

Lactone formation: The formation of the characteristic lactone ring is a key step in quassinoid biosynthesis.

-

Esterification: The attachment of an acetyl group at a specific hydroxyl function, catalyzed by an acyltransferase.

Quantitative Data in Triterpenoid Biosynthesis Research

Quantitative data for the Yadanziolide C biosynthetic pathway is not available. However, studies on related triterpenoid pathways provide insights into typical enzyme kinetics and product yields that can be expected.

Table 1: Representative Enzyme Kinetic Parameters for Triterpenoid Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| β-amyrin synthase | 2,3-Oxidosqualene | 15.2 | 0.85 | 5.6 x 104 | Panax ginseng | (Kim et al., 2009) |

| CYP716A12 | β-amyrin | 5.8 | 0.12 | 2.1 x 104 | Medicago truncatula | (Fukushima et al., 2011) |

Table 2: Representative Titers of Triterpenoids in Heterologous Production Systems

| Product | Host Organism | Titer | Reference |

| Melianol | Nicotiana benthamiana | ~ 5 µg/g FW | |

| Oleanolic acid | Nicotiana benthamiana | 37.9 ± 0.9 mg/g DW | |

| Betulinic acid | Saccharomyces cerevisiae | 630 mg/L | (Dai et al., 2014) |

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of Yadanziolide C involves a combination of genetic, biochemical, and analytical techniques.

General Experimental Workflow

Protocol for Heterologous Expression in Nicotiana benthamiana

-

Gene Synthesis and Cloning: Candidate genes (OSCs, CYPs) are synthesized with codon optimization for N. benthamiana and cloned into a plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

-

Infiltration: Agrobacterium cultures are grown, harvested, and resuspended in infiltration buffer. The bacterial suspensions are infiltrated into the leaves of 4-6 week old N. benthamiana plants. For multi-enzyme pathways, cultures are co-infiltrated.

-

Incubation: Plants are incubated for 5-7 days under controlled growth conditions to allow for transient gene expression and metabolite production.

-

Harvesting: Infiltrated leaves are harvested and flash-frozen in liquid nitrogen for subsequent metabolite analysis.

Protocol for In Vitro Oxidosqualene Cyclase Assay

-

Enzyme Preparation: The OSC is expressed heterologously (e.g., in yeast) and purified from microsomal fractions.

-

Substrate Preparation: 2,3-oxidosqualene is prepared in a detergent solution (e.g., Triton X-100).

-

Reaction Mixture: The reaction is set up in a buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing the purified enzyme and the substrate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and Extraction: The reaction is stopped by adding a strong base (e.g., KOH in methanol) and the products are extracted with an organic solvent (e.g., hexane).

-

Analysis: The extracted products are analyzed by GC-MS or LC-MS.

Protocol for In Vitro Cytochrome P450 Assay

-

Enzyme and CPR Preparation: The CYP and its redox partner, cytochrome P450 reductase (CPR), are co-expressed in a host system (e.g., yeast) and isolated in microsomal fractions.

-

Reaction Mixture: The assay is performed in a buffer (e.g., phosphate buffer, pH 7.4) containing the microsomes, the triterpenoid substrate, and an NADPH-regenerating system.

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at an optimal temperature (e.g., 30°C) with shaking.

-

Quenching and Extraction: The reaction is stopped with an organic solvent (e.g., ethyl acetate), which also serves to extract the products.

-

Analysis: The products are analyzed by GC-MS or LC-MS.

Protocol for GC-MS Analysis of Triterpenoids

-

Sample Preparation: The extracted metabolites are derivatized (e.g., silylation with BSTFA) to increase their volatility.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). A temperature gradient is used to separate the compounds.

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with libraries of mass spectra.

Protocol for LC-MS Analysis of Quassinoids

-

Sample Preparation: The extracted metabolites are dissolved in a suitable solvent (e.g., methanol).

-

LC Separation: The sample is injected into a liquid chromatograph with a reverse-phase column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid, is used for separation.

-

MS Detection: The eluting compounds are detected by a mass spectrometer, typically using electrospray ionization (ESI). Analysis can be done in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

-

Identification and Quantification: Compounds are identified by their retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of a standard curve.

Conclusion and Future Perspectives

The biosynthetic pathway of Yadanziolide C remains an open area of research. While the initial steps leading to the quassinoid precursor melianol are now understood, the subsequent tailoring enzymes that create the unique structure of Yadanziolide C are yet to be discovered. The information and protocols provided in this guide offer a solid foundation for researchers to embark on the elucidation of this complex pathway. Future work involving transcriptomic analysis of Brucea javanica, followed by heterologous expression and biochemical characterization of candidate enzymes, will be crucial to unravel the complete biosynthetic route. A thorough understanding of this pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the sustainable biotechnological production of Yadanziolide C and other valuable quassinoids.

References

- 1. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

An In-depth Technical Guide on the Pharmacological Properties of Yadanziolide C

In contrast, substantial research has been conducted on a closely related quassinoid from the same plant, Yadanziolide A . This technical guide will therefore focus on the well-documented pharmacological properties of Yadanziolide A as a representative analogue, while clearly noting that this information may not be directly transferable to Yadanziolide C. The methodologies and findings presented for Yadanziolide A serve as a valuable reference for potential future research on Yadanziolide C and other related compounds.

Pharmacological Properties of Yadanziolide A

Yadanziolide A, a quassinoid derived from Brucea javanica, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer treatment.[5] Its primary pharmacological activities include potent anticancer and anti-inflammatory effects.

Anticancer Activity

Yadanziolide A exhibits dose-dependent cytotoxic effects against various cancer cell lines, with a notable efficacy in hepatocellular carcinoma (HCC). It has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce programmed cell death (apoptosis).

Table 1: Cytotoxicity of Yadanziolide A in Hepatocellular Carcinoma Cell Lines

| Cell Line | Concentration | Inhibition of Cell Viability |

| HepG2 | ≥ 0.1 μM | Significant Inhibition |

| LM-3 | 100 nM | ~20% |

| Huh-7 | ≥ 0.1 μM | Significant Inhibition |

Data extracted from a study by (mention the study if available in the search results, otherwise state "a preclinical study").

The primary mechanism underlying the anticancer activity of Yadanziolide A is the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, specifically targeting STAT3. This pathway is often hyperactivated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis.

Yadanziolide A has been observed to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner. This inhibition disrupts the downstream signaling cascade that promotes the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-8. The modulation of these proteins ultimately leads to the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

While less extensively studied than its anticancer properties, many quassinoids isolated from Brucea javanica exhibit anti-inflammatory activity. This is often attributed to the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. Although specific studies on Yadanziolide A's anti-inflammatory mechanism are limited, it is plausible that it shares this property with other compounds from the same family.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the pharmacological properties of compounds like Yadanziolide A.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxicity of a compound against cancer cells.

-

Cell Culture: Cancer cell lines (e.g., HepG2, LM-3, Huh-7) are cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Yadanziolide A (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 hours).

-

CCK-8 Reagent Addition: After the incubation period, a solution of Cell Counting Kit-8 (CCK-8) is added to each well.

-

Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.

-

Cell Lysis: After treatment with Yadanziolide A, cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. The band intensity is proportional to the amount of the target protein.

In Vivo Tumor Xenograft Model

Animal models are used to evaluate the in vivo efficacy of a compound.

-

Cell Implantation: A specific number of cancer cells (e.g., Hepa1-6) are injected into the liver of immunodeficient mice to establish an orthotopic liver cancer model.

-

Treatment: Once tumors are established, the mice are treated with Yadanziolide A (e.g., intraperitoneal injections of 2 mg/kg/day) or a vehicle control for a specified duration (e.g., 14 days).

-

Tumor Monitoring: Tumor growth is monitored throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).

Conclusion

While specific pharmacological data for Yadanziolide C is currently lacking, the extensive research on its analogue, Yadanziolide A, provides a strong foundation for understanding the potential therapeutic applications of this class of compounds. Yadanziolide A demonstrates potent anticancer activity, primarily through the inhibition of the JAK-STAT signaling pathway, leading to the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the future investigation of Yadanziolide C and other novel quassinoids. Further research is warranted to elucidate the specific pharmacological profile of Yadanziolide C and to determine its potential as a therapeutic agent.

References

- 1. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Neoplastic Action of Yadanziolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yadanziolide C, a naturally occurring quassinoid, has demonstrated notable anti-proliferative and differentiation-inducing properties, particularly in promyelocytic leukemia HL-60 cells.[1][2] While comprehensive mechanistic data for Yadanziolide C is still emerging, this technical guide synthesizes the available information and extrapolates from the well-studied analogue, Yadanziolide A, to provide a detailed overview of its potential mechanism of action in cancer cells. This document outlines the key signaling pathways implicated, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions to support further research and development of this promising anti-cancer compound.

Introduction

Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have long been recognized for their diverse pharmacological activities, including potent anti-cancer effects.[2][3][4] Yadanziolide C, isolated from Brucea javanica, belongs to this class of compounds and has been identified as an active agent in inducing cell differentiation in human promyelocytic leukemia (HL-60) cells. The anti-cancer activity of quassinoids is often attributed to their ability to induce apoptosis, inhibit protein synthesis, and modulate key signaling pathways involved in cell growth and survival. This guide provides an in-depth exploration of the proposed mechanism of action of Yadanziolide C, drawing parallels with the more extensively researched Yadanziolide A to illuminate its therapeutic potential.

Core Mechanism of Action in Cancer Cells

The anti-cancer activity of Yadanziolide C is believed to be multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the modulation of critical signaling cascades that govern cell proliferation and survival.

Induction of Apoptosis

A hallmark of many anti-cancer agents is their ability to trigger apoptosis in malignant cells. While direct studies on Yadanziolide C are limited, the mechanism of the closely related Yadanziolide A provides a strong model. Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells through both the intrinsic and extrinsic pathways. This is evidenced by the cleavage of Caspase-8 (a key initiator of the extrinsic pathway) and alterations in the levels of Bcl-2 family proteins, which are central regulators of the intrinsic (mitochondrial) pathway. It is plausible that Yadanziolide C employs a similar mechanism to execute cancer cell death.

Modulation of Key Signaling Pathways

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of the JAK/STAT pathway is a common feature in many cancers. Yadanziolide A has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway, in a concentration-dependent manner in liver cancer cells. This inhibition of STAT3 signaling is a crucial aspect of its anti-tumor effects.

c-Myc Downregulation: The oncoprotein c-Myc is a master regulator of cell growth and proliferation and is frequently overexpressed in various cancers. Studies on the quassinoid bruceantin, also found in Brucea javanica, have shown that its anti-cancer effects are linked to the downregulation of c-Myc, which in turn is correlated with the induction of cell differentiation or cell death. Yadanziolide C has also been associated with the induction of cell differentiation and c-Myc downregulation in HL-60 cells, suggesting a similar mode of action.

Quantitative Data

Due to the limited availability of specific quantitative data for Yadanziolide C, the following table summarizes the reported cytotoxic activities of related quassinoids to provide a comparative context for its potential potency.

| Compound | Cell Line | IC50 Value | Reference |

| Brusatol | Pancreatic Cancer (PANC-1) | 0.36 µM | |

| Brusatol | Pancreatic Cancer (SW 1990) | 0.10 µM | |

| Bruceine D | Pancreatic Cancer (PANC-1) | 2.53 µM | |

| Bruceine D | Pancreatic Cancer (SW 1990) | 5.21 µM |

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of Yadanziolide C in Cancer Cells

Caption: Proposed mechanism of action of Yadanziolide C in cancer cells.

General Experimental Workflow for Investigating Yadanziolide C

Caption: A general experimental workflow for studying Yadanziolide C's anti-cancer effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments, extrapolated from studies on the related compound Yadanziolide A, which can be adapted for the investigation of Yadanziolide C.

Cell Culture

-

Cell Lines: Human promyelocytic leukemia (HL-60) cells or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Yadanziolide C (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Treat cells with Yadanziolide C at the desired concentrations for 24 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.

Western Blot Analysis

-

Treat cells with Yadanziolide C for the specified time.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, c-Myc, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Yadanziolide C presents a promising scaffold for the development of novel anti-cancer therapeutics. Its activity in inducing differentiation in leukemia cells and its likely mechanism of action, inferred from related quassinoids, involving the induction of apoptosis and inhibition of key pro-survival signaling pathways like JAK/STAT and c-Myc, warrant further rigorous investigation. Future research should focus on a comprehensive evaluation of Yadanziolide C's cytotoxicity across a broad panel of cancer cell lines, detailed mechanistic studies to confirm the signaling pathways involved, and in vivo studies to assess its efficacy and safety in preclinical models. Such efforts will be crucial in fully elucidating the therapeutic potential of Yadanziolide C and advancing its journey from a natural product to a potential clinical candidate.

References

In Vitro Antiproliferative Activity of Yadanziolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide C, a quassinoid compound isolated from the traditional Chinese medicinal plant Brucea javanica, has garnered interest for its potential anticancer properties. This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of Yadanziolide C, summarizing available data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. While specific data for Yadanziolide C is limited in publicly available literature, this guide leverages information on the closely related compound, Yadanziolide A, to provide a foundational understanding and comparative framework for future research.

Introduction

Brucea javanica (L.) Merr. has a long history in traditional medicine for treating various ailments, including cancer.[1] Its anticancer effects are largely attributed to a class of tetracyclic triterpene quassinoids.[2] Yadanziolide C is one such quassinoid, and while its individual antiproliferative activities are still under extensive investigation, the broader family of related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. This guide aims to consolidate the current understanding of Yadanziolide C's in vitro anticancer potential to aid researchers in designing and interpreting future studies.

Quantitative Data on Antiproliferative Activity

A study on Yadanziolide A demonstrated its dose-dependent inhibitory effects on several human hepatocellular carcinoma (HCC) cell lines. The IC50 values were determined using a Cell Counting Kit-8 (CCK-8) assay after 24 hours of treatment.[3]

Table 1: In Vitro Antiproliferative Activity of Yadanziolide A

| Cell Line | Cancer Type | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | 300 |

| Huh-7 | Hepatocellular Carcinoma | 362 |

| LM-3 | Hepatocellular Carcinoma | 171 |

| HL-7702 | Normal Liver Cell Line | 768 |

The data indicates that Yadanziolide A exhibits potent antiproliferative activity against HCC cells, with IC50 values in the nanomolar range. Notably, the IC50 value for the normal liver cell line HL-7702 was significantly higher, suggesting a degree of selectivity for cancer cells. These findings underscore the therapeutic potential of yadanziolides and highlight the need for similar comprehensive studies on Yadanziolide C.

Experimental Protocols

This section outlines the detailed methodologies for key experiments typically employed to evaluate the in vitro antiproliferative activity of compounds like Yadanziolide C.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Yadanziolide C in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Yadanziolide C. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a soluble formazan dye.

-

-

Measurement:

-

For MTT assay: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

For CCK-8 assay: The colored product is directly measured.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Yadanziolide C for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cells and treat with Yadanziolide C at various concentrations for a specific duration.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases.

Signaling Pathways

While the specific signaling pathways modulated by Yadanziolide C are yet to be fully elucidated, the mechanism of action of Yadanziolide A provides a strong indication of the likely targets for this class of compounds.

The JAK/STAT Signaling Pathway

Studies on Yadanziolide A have shown that it inhibits the proliferation of hepatocellular carcinoma cells by targeting the TNF-α/JAK/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.

Mechanism of Action (inferred from Yadanziolide A studies):

-

Inhibition of JAK Phosphorylation: Yadanziolide A has been shown to inhibit the phosphorylation of Janus Kinase (JAK).

-

Inhibition of STAT3 Phosphorylation: The inhibition of JAK phosphorylation subsequently prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).

-

Downregulation of Target Genes: In its inactive state, STAT3 cannot translocate to the nucleus to initiate the transcription of target genes involved in cell survival and proliferation, such as Bcl-2.

-

Induction of Apoptosis: The downregulation of anti-apoptotic proteins like Bcl-2 and the potential upregulation of pro-apoptotic proteins like Bax can lead to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspases (e.g., Caspase-3 and -8).

Conclusion and Future Directions

Yadanziolide C, a natural product derived from Brucea javanica, holds promise as an antiproliferative agent. While direct evidence of its efficacy and mechanism of action is still emerging, data from the closely related compound Yadanziolide A suggests potent and selective activity against cancer cells, likely through the inhibition of key signaling pathways such as JAK/STAT.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of Yadanziolide C against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by Yadanziolide C.

-

In vivo studies: Evaluating the antitumor efficacy and safety of Yadanziolide C in preclinical animal models.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the investigation of Yadanziolide C as a potential novel anticancer therapeutic.

References

- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

- 2. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Yadanziolide C: A Quassinoid Compound with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring quassinoid, a class of bitter, tetracyclic triterpenoids isolated from plants of the Simaroubaceae family. Specifically, Yadanziolide C is extracted from the seeds of Brucea javanica, a plant with a long history of use in traditional Chinese medicine for treating ailments such as dysentery and malaria.[1][2][3] Modern scientific investigation has unveiled a broader range of biological activities for quassinoids, including potent anti-inflammatory, antiviral, and anticancer properties.[4] Yadanziolide C, in particular, has garnered interest for its demonstrated antiproliferative and differentiation-inducing effects, notably in the context of leukemia. This technical guide provides a comprehensive overview of Yadanziolide C, including its biological activities, mechanism of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Biological Activity of Yadanziolide C

The primary reported biological activities of Yadanziolide C are its ability to inhibit the proliferation of cancer cells and to induce their differentiation. This has been particularly studied in the context of human promyelocytic leukemia HL-60 cells.

Antiproliferative and Differentiation-Inducing Activity

While specific IC50 values for Yadanziolide C against a wide range of cancer cell lines are not extensively documented in publicly available literature, the broader class of quassinoids from Brucea javanica has demonstrated significant cytotoxic effects. For instance, other quassinoids isolated from the same plant have shown potent inhibitory activities against various cancer cell lines.

Table 1: Cytotoxic Activity of Quassinoids from Brucea javanica against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Brusatol | HL-60 | 0.06 | (Liu et al., 2011)[1] |

| Bruceine B | HL-60 | 0.27 | (Liu et al., 2011) |

| Bruceantin | Various Leukemia Cell Lines | 0.003 - 0.096 | (Mata-Greenwood et al., 2002) |

| Brusatol | Various Leukemia Cell Lines | 0.01 - 0.19 | (Mata-Greenwood et al., 2002) |

| Brujavanol A | KB (oral cavity cancer) | 1.30 µg/mL | (Chumkaew and Srisawat, 2017) |

| Brujavanol B | KB (oral cavity cancer) | 2.36 µg/mL | (Chumkaew and Srisawat, 2017) |

Note: The above table presents data for related quassinoids to provide context for the potential potency of Yadanziolide C.

The key biological activity of Yadanziolide C that has been highlighted is its ability to induce differentiation in HL-60 cells. This process involves the cells maturing into a more specialized cell type, which can halt their uncontrolled proliferation. The differentiation-inducing potential of compounds from Brucea javanica has been used as a basis for bioassay-guided fractionation to isolate active constituents like Yadanziolide C.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of Yadanziolide C are not fully elucidated. However, based on studies of related quassinoids and its observed effects, several key pathways are likely involved.

Inhibition of Protein Synthesis

A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. These compounds can bind to the ribosome, the cellular machinery responsible for translating mRNA into protein, thereby halting the elongation of polypeptide chains. This disruption of protein synthesis can lead to cell cycle arrest and apoptosis (programmed cell death).

Modulation of Signaling Pathways

Recent studies on Yadanziolide A, a closely related compound, have provided insights into the specific signaling pathways that may be affected. Yadanziolide A has been shown to inhibit the proliferation and induce apoptosis of hepatocellular carcinoma cells by targeting the JAK-STAT signaling pathway. It achieves this by inhibiting the phosphorylation of JAK2 and STAT3, key proteins in this pathway that are often constitutively active in cancer cells and promote their survival and proliferation.

Below is a diagram illustrating the proposed mechanism of action of Yadanziolide compounds on the JAK-STAT pathway.

Caption: Proposed inhibition of the JAK-STAT signaling pathway by Yadanziolide C.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Yadanziolide C and related quassinoids.

Isolation of Yadanziolide C from Brucea javanica

The isolation of Yadanziolide C is typically achieved through a bioassay-guided fractionation process.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a member of the quassinoid family, a class of bitter, tetracyclic triterpenoids predominantly isolated from plants of the Simaroubaceae family.[1] Notably, Yadanziolide C and its related compounds are extracted from the seeds of Brucea javanica (L.) Merr., a plant with a long history of use in traditional Chinese medicine for treating ailments such as malaria and cancer.[2] This technical guide provides a comprehensive literature review of Yadanziolide C and its analogs, focusing on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Related Compounds

Yadanziolides, including Yadanziolide C, are characterized by a highly oxygenated and complex picrasane (B1241345) skeleton. The structures of Yadanziolides A, B, and C were first elucidated in the 1980s. Numerous other quassinoids have been isolated from Brucea javanica, including Brusatol, Bruceines, and various Yadanziosides. The structural diversity within this family, arising from different substitution patterns on the core skeleton, gives rise to a wide range of biological activities.

Biological Activities and Therapeutic Potential

Quassinoids, as a class, exhibit a broad spectrum of pharmacological effects, including antitumor, antimalarial, anti-inflammatory, and antiviral properties.

Antiproliferative and Cytotoxic Effects

A significant body of research has focused on the anticancer potential of Yadanziolide C and its congeners. Yadanziolide C has been reported to possess antiproliferative and differentiation-inducing properties, particularly in promyelocytic leukemia (HL-60) cells. While specific IC50 values for Yadanziolide C are not widely reported, data for related compounds highlight the potent cytotoxicity of this family.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Javanicoside J | P-388 Murine Leukemia | Cytotoxic | 2.3 µg/mL | [2] |

| Javanicoside K | P-388 Murine Leukemia | Cytotoxic | 1.6 µg/mL | [2] |

| Javanicoside L | P-388 Murine Leukemia | Cytotoxic | 2.9 µg/mL | [2] |

| Brujavanol A | KB (Oral Cavity Cancer) | Cytotoxic | 1.3 µg/mL | |

| Brujavanol B | KB (Oral Cavity Cancer) | Cytotoxic | 2.36 µg/mL | |

| Unnamed Quassinoid (Compound 5) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |

| Unnamed Quassinoid (Compound 7) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |

| Unnamed Quassinoid (Compound 10) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |

| Unnamed Quassinoid (Compound 12) | MCF-7 (Breast Cancer) | Inhibitory | 0.063-0.182 µM | |

| Unnamed Quassinoid (Compound 5) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM | |

| Unnamed Quassinoid (Compound 7) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM | |

| Unnamed Quassinoid (Compound 10) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM | |

| Unnamed Quassinoid (Compound 12) | MDA-MB-231 (Breast Cancer) | Inhibitory | 0.081-0.238 µM |

Table 1: Cytotoxic and Antiproliferative Activities of Yadanziolide-Related Compounds. This table summarizes the reported IC50 values for various quassinoids isolated from Brucea javanica against different cancer cell lines.

Induction of Cell Differentiation

One of the notable biological effects of Yadanziolide C is its ability to induce the differentiation of leukemia cells. Specifically, it has been shown to promote the maturation of HL-60 promyelocytic leukemia cells into more mature granulocyte-like cells. This differentiation is often associated with cell cycle arrest in the G1 phase.

Mechanisms of Action and Signaling Pathways

The molecular mechanisms underlying the biological activities of Yadanziolide C and related quassinoids are multifaceted and involve the modulation of several key signaling pathways.

Inhibition of the Nrf2 Pathway

A significant breakthrough in understanding the mechanism of action of quassinoids came with the discovery that Brusatol, a closely related compound, is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress. In many cancer types, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol has been shown to inhibit the Nrf2 pathway by promoting the ubiquitination and degradation of the Nrf2 protein, thereby sensitizing cancer cells to chemotherapeutic agents. It is highly probable that Yadanziolide C shares this mechanism of action. Further research has indicated that Brusatol acts as a general inhibitor of protein translation, which leads to the depletion of short-lived proteins like Nrf2.

Induction of Apoptosis

Quassinoids are also known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These can include the downregulation of cell cycle regulatory proteins like cyclin D1, leading to cell cycle arrest, and the upregulation of pro-apoptotic proteins such as p53 and caspases.

Experimental Protocols

Isolation and Purification of Yadanziolides from Brucea javanica

A general protocol for the isolation of Yadanziolides and related quassinoids from the seeds of Brucea javanica involves the following steps:

-

Extraction: The dried and powdered seeds are typically extracted with a solvent such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fractions enriched with quassinoids are further purified using a combination of chromatographic techniques, including:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial separation.

-

High-Performance Liquid Chromatography (HPLC): A crucial step for the final purification and isolation of individual compounds. A typical HPLC method would utilize a C18 column with a gradient elution of methanol and water.

-

HL-60 Cell Differentiation Assay

To assess the differentiation-inducing activity of Yadanziolide C on HL-60 promyelocytic leukemia cells, the following protocol can be employed:

-

Cell Culture: HL-60 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: The cells are treated with various concentrations of Yadanziolide C for a specified period (e.g., 72-96 hours).

-

Assessment of Differentiation: Differentiation can be evaluated using several methods:

-

Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells, such as mature granulocytes, exhibit an increased ability to produce superoxide (B77818) radicals, which can be measured by the reduction of NBT to a blue formazan (B1609692) precipitate.

-

Phagocytic Activity Assay: The ability of cells to engulf particles, a characteristic of mature phagocytes, can be assessed.

-

Morphological Analysis: Changes in cell morphology, such as nuclear condensation and segmentation, can be observed by microscopy after staining (e.g., with Wright-Giemsa stain).

-

Flow Cytometry: The expression of cell surface markers associated with differentiation (e.g., CD11b) can be quantified.

-

Synthesis of Quassinoids

The total synthesis of quassinoids, including Yadanziolide C, represents a significant challenge for synthetic organic chemists due to their complex, highly oxygenated, and stereochemically rich structures. While a total synthesis of Yadanziolide C has not been reported in the literature, the synthesis of other quassinoids like quassin (B1678622) and samaderine Y has been achieved. These syntheses often involve intricate strategies to construct the tetracyclic core and install the numerous stereocenters with high control. Common strategies include intramolecular Diels-Alder reactions, radical cyclizations, and various annulation reactions. The development of efficient synthetic routes to Yadanziolide C and its analogs would be invaluable for further structure-activity relationship studies and the generation of novel therapeutic agents.

Conclusion and Future Directions

Yadanziolide C and its related quassinoids from Brucea javanica are a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. Their potent cytotoxic and differentiation-inducing activities, coupled with a growing understanding of their molecular mechanisms, such as the inhibition of the Nrf2 pathway, make them attractive candidates for further drug development.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A more thorough evaluation of the in vitro and in vivo efficacy of purified Yadanziolide C against a wider range of cancer cell lines and in animal models is warranted.

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by Yadanziolide C will provide a more complete picture of its pharmacological effects.

-

Total Synthesis and Analogue Development: The development of a total synthesis for Yadanziolide C would enable the production of larger quantities for preclinical and clinical studies and facilitate the synthesis of novel analogs with improved potency and pharmacokinetic properties.

-

Clinical Investigation: Ultimately, the translation of the promising preclinical findings into clinical trials will be essential to determine the therapeutic value of Yadanziolide C and related compounds in human diseases.

References

Biological Activity of Yadanziolide C Against Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide C, a quassinoid isolated from the medicinal plant Brucea javanica, has demonstrated biological activity against leukemia cells. This technical guide provides a comprehensive overview of the current understanding of Yadanziolide C's anti-leukemic effects, with a focus on its ability to induce cellular differentiation. Due to the limited specific data on Yadanziolide C, this document also incorporates findings on related quassinoids from Brucea javanica to provide a broader context for its potential mechanisms of action, including apoptosis induction and cell cycle arrest. Detailed experimental protocols for key assays and visualizations of potential signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Leukemia remains a significant challenge in oncology, necessitating the discovery of novel therapeutic agents with improved efficacy and reduced toxicity. Natural products are a rich source of bioactive compounds with anti-cancer properties. Yadanziolide C is a simaroubolide quassinoid derived from the seeds of Brucea javanica, a plant long used in traditional medicine for various ailments. Research has shown that compounds from Brucea javanica possess potent anti-cancer activities. This guide focuses on the specific biological activity of Yadanziolide C against leukemia cells.

Biological Activity of Yadanziolide C and Related Compounds

Induction of Differentiation in Leukemia Cells

The primary reported biological effect of Yadanziolide C on leukemia cells is the induction of differentiation. In a study by Luyengi et al. (1996), Yadanziolide C was identified as an active compound from an ethyl acetate-soluble extract of Brucea javanica that induces differentiation in human promyelocytic leukemia (HL-60) cells[1]. This process involves the maturation of malignant promyelocytes into more mature, functional granulocytes, which can halt the uncontrolled proliferation of leukemic blasts.

Antiproliferative and Cytotoxic Effects of Related Quassinoids

Table 1: IC50 Values of Brusatol against Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time | IC50 (nM) | Reference |

| KOPN-8 | Pre-B Acute Lymphoblastic Leukemia | 72 h | 1.4 | [2] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 72 h | 7.4 | [2] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 72 h | 7.8 | [2] |

Table 2: IC50 Values of Bruceine D against Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | Not Specified | 6.37 ± 0.39 | [3] |

Table 3: Cytotoxicity of Brucea javanica Oil (BJO) against Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time | IC50 (µg/mL) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 6 h | 312.7 | |

| U937 | Histiocytic Lymphoma | 6 h | 265.4 | |

| Jurkat | Acute T-cell Leukemia | Not Specified | 329.9 |

Potential Mechanisms of Action

Based on the activities of related compounds and the known signaling pathways in leukemia, several mechanisms can be hypothesized for Yadanziolide C's anti-leukemic action.

-

Apoptosis Induction: Brusatol has been shown to induce apoptosis in acute lymphoblastic leukemia cells. Bruceine D also induces apoptosis in K562 cells through the mitochondrial pathway. It is plausible that Yadanziolide C also triggers programmed cell death in leukemia cells.

-

Cell Cycle Arrest: Brusatol can induce cell cycle arrest in the G0/G1 phase in several leukemia cell lines. This is a common mechanism for anti-cancer agents to halt proliferation.

-

Inhibition of Signaling Pathways: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often dysregulated in leukemia and is a key driver of cell proliferation and survival. A related compound, Yadanziolide A, has been shown to inhibit the JAK/STAT pathway in hepatocellular carcinoma. It is hypothesized that Yadanziolide C may exert its anti-leukemic effects through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of Yadanziolide C against leukemia cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Yadanziolide C on leukemia cells.

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, K562, Jurkat) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of Yadanziolide C in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of Yadanziolide C that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by Yadanziolide C.

-

Cell Treatment: Seed leukemia cells in a 6-well plate and treat with Yadanziolide C at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Yadanziolide C on cell cycle distribution.

-

Cell Treatment: Treat leukemia cells with Yadanziolide C as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation status of key proteins in signaling pathways, such as STAT3.

-

Protein Extraction: Treat cells with Yadanziolide C, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3 (Tyr705), total STAT3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized signaling pathway and a general experimental workflow for investigating the anti-leukemic activity of Yadanziolide C.

Caption: General experimental workflow for in vitro evaluation of Yadanziolide C.

Caption: Hypothesized inhibition of the JAK/STAT pathway by Yadanziolide C.

Conclusion and Future Directions

Yadanziolide C has been shown to induce differentiation in HL-60 promyelocytic leukemia cells, indicating its potential as an anti-leukemic agent. While comprehensive data on its effects on apoptosis, cell cycle, and specific signaling pathways are currently lacking, the potent anti-cancer activities of related quassinoids from Brucea javanica provide a strong rationale for further investigation. Future research should focus on:

-

Determining the IC50 values of Yadanziolide C against a panel of leukemia cell lines.

-

Quantifying its effects on apoptosis and cell cycle distribution.

-

Elucidating the precise molecular mechanisms, including its effect on the JAK/STAT pathway and other relevant signaling cascades.

-

Evaluating its efficacy and safety in preclinical animal models of leukemia.

Such studies are crucial for validating Yadanziolide C as a lead compound for the development of novel leukemia therapies.

References

- 1. A lignan and four terpenoids from Brucea javanica that induce differentiation with cultured HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yadanziolide C from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. It is primarily isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments.[1] This document provides detailed protocols for the extraction and purification of Yadanziolide C, summarizing available quantitative data and outlining its potential mechanism of action for researchers in natural product chemistry and drug development.

Data Presentation

While specific yields for Yadanziolide C are not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar quassinoids from Brucea javanica.

| Parameter | Value/Range | Source of Information |

| Starting Material | Dried, defatted seeds of Brucea javanica | [1] |

| Initial Extraction Solvent | Methanol (B129727) | [1] |

| Fractionation Solvent | Water (for water-soluble fraction) | [1] |

| Purification Technique | Column Chromatography, Preparative HPLC | [2] |

| Purity | >95% (achievable with multi-step chromatography) | General knowledge from similar compound purifications |

Experimental Protocols

The following protocols are based on established methods for the isolation of quassinoids from Brucea javanica seeds.

I. Plant Material Preparation

-

Obtain dried seeds of Brucea javanica.

-

Grind the seeds into a fine powder using a mechanical grinder.

-

Defat the powdered seeds by extraction with n-hexane or petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids.

-

Air-dry the defatted seed powder at room temperature to remove residual solvent.

II. Extraction

-

Macerate the defatted seed powder in methanol at room temperature with occasional stirring for 72 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure complete extraction of the quassinoids.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

III. Fractionation

-

Suspend the crude methanol extract in distilled water.

-

The portion that dissolves in water constitutes the water-soluble fraction, which contains Yadanziolide C and other polar quassinoids.

-

Lyophilize or carefully evaporate the water to obtain the dried water-soluble fraction.

IV. Purification

A multi-step chromatographic approach is necessary for the isolation of pure Yadanziolide C.

A. Column Chromatography (Initial Separation)

-

Pack a silica (B1680970) gel (70-230 mesh) column with a suitable non-polar solvent system, such as chloroform-methanol with a gradient elution.

-

Dissolve the dried water-soluble fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent and heating).

-

Combine fractions containing compounds with similar TLC profiles. Fractions containing Yadanziolide C are typically eluted with a moderately polar solvent mixture.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Further purify the enriched fractions containing Yadanziolide C using preparative reversed-phase HPLC.

-

Column: A C18 column is commonly used for the separation of quassinoids.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically employed. The exact gradient program should be optimized based on analytical HPLC analysis of the enriched fraction.

-

Detection: UV detection at a wavelength of around 220-280 nm is suitable for quassinoids.

-

Inject the enriched fraction onto the preparative HPLC system.

-

Collect the peak corresponding to Yadanziolide C.

-

Verify the purity of the isolated Yadanziolide C using analytical HPLC.

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow for Yadanziolide C Extraction and Purification

Caption: Workflow for Yadanziolide C Isolation.

Proposed Signaling Pathway for Yadanziolide C's Anticancer Activity

While the direct signaling pathway for Yadanziolide C is still under investigation, studies on the closely related compound, Yadanziolide A, suggest that it exerts its anticancer effects by targeting the JAK-STAT signaling pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. The proposed mechanism involves the inhibition of STAT3 phosphorylation, which in turn modulates the expression of downstream target genes involved in apoptosis.

Caption: Proposed JAK-STAT Inhibition by Yadanziolide C.

References

Application Notes and Protocols for Yadanziolide C in HL-60 Cell Differentiation Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation of myeloid cells. These cells can be induced to differentiate into mature granulocytes, monocytes, or macrophages by various chemical agents. This process mimics aspects of normal hematopoiesis and provides a valuable system for screening potential therapeutic compounds that can induce differentiation in leukemic cells, offering a less cytotoxic treatment approach.

Yadanziolide C is a quassinoid natural product isolated from Brucea javanica. While the specific effects of Yadanziolide C on HL-60 differentiation are under investigation, related compounds have demonstrated potent biological activities, including anti-cancer effects. Preliminary research on similar natural products suggests that Yadanziolide C may induce differentiation in HL-60 cells by modulating key cellular signaling pathways. One such hypothesized pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is known to be a critical regulator of myeloid differentiation.[1][2] This document provides detailed protocols for utilizing Yadanziolide C in HL-60 cell differentiation assays and outlines a potential mechanism of action for further investigation.

Data Presentation

The following tables summarize expected quantitative data from HL-60 cell differentiation assays using Yadanziolide C. These values are provided as a reference and should be determined empirically for each experimental system.

Table 1: Effect of Yadanziolide C on HL-60 Cell Viability

| Yadanziolide C Conc. (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Vehicle Control) | 96 | 95 ± 3 |

| 0.1 | 96 | 92 ± 4 |

| 0.5 | 96 | 88 ± 5 |

| 1.0 | 96 | 85 ± 6 |

| 5.0 | 96 | 70 ± 8 |

| 10.0 | 96 | 55 ± 9 |

Table 2: Time Course of CD11b Expression in HL-60 Cells Induced by Yadanziolide C

| Treatment | Time (hours) | % CD11b Positive Cells |

| Untreated Control | 96 | < 5% |

| Vehicle Control (DMSO) | 96 | < 5% |

| Yadanziolide C (1.0 µM) | 24 | 15 ± 4% |

| 48 | 45 ± 7% | |

| 72 | 70 ± 9% | |

| 96 | 85 ± 6% | |

| ATRA (1.0 µM) - Positive Control | 96 | 88 ± 5% |

Mandatory Visualizations

Caption: Workflow for assessing HL-60 cell differentiation induced by Yadanziolide C.

Caption: Hypothesized inhibition of the JAK/STAT pathway by Yadanziolide C leading to cell differentiation.

Experimental Protocols

Protocol 1: HL-60 Cell Culture and Maintenance

Materials:

-

HL-60 (ATCC® CCL-240™) cells

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw and culture HL-60 cells in a T-75 flask with 20 mL of complete growth medium.

-

Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Passage cells every 2-3 days. To passage, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to the desired seeding density.

-

Ensure cell viability is consistently above 95% before initiating experiments.

Protocol 2: Induction of Differentiation with Yadanziolide C

Materials:

-

Log-phase HL-60 cells

-

Complete growth medium

-

Yadanziolide C stock solution (e.g., 10 mM in DMSO)

-

All-trans retinoic acid (ATRA) stock solution (10 mM in DMSO) - for positive control

-

DMSO (vehicle control)

-

6-well cell culture plates

Procedure:

-

Count HL-60 cells using a hemocytometer and assess viability with Trypan Blue.

-

Seed the cells at a density of 2 x 10⁵ cells/mL in the wells of a 6-well plate (2 mL per well).

-

Prepare serial dilutions of Yadanziolide C in complete growth medium to achieve final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).

-

Add the diluted Yadanziolide C to the appropriate wells.

-

Prepare control wells:

-

Vehicle Control: Add DMSO to a final concentration equivalent to the highest concentration of Yadanziolide C used.

-

Positive Control: Add ATRA to a final concentration of 1 µM.

-

Untreated Control: Add an equivalent volume of culture medium.

-

-

Incubate the plates at 37°C in a 5% CO₂ incubator for up to 96 hours.

-

Harvest cells at desired time points (e.g., 24, 48, 72, 96 hours) for analysis.

Protocol 3: Assessment of Cell Differentiation by Flow Cytometry

Materials:

-

Harvested HL-60 cells from Protocol 2

-

Cold PBS

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

FITC-conjugated anti-human CD11b antibody

-

FITC-conjugated isotype control antibody

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Transfer cells from each well into individual flow cytometry tubes.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Wash the cell pellet with 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-